Electron-Withdrawing Potency of the Triflyl (-SO₂CF₃) Group vs. Common Analogs
The trifluoromethanesulfonyl (-SO₂CF₃, 'triflyl') group is a far stronger electron-withdrawing substituent than common benzenethiol substituents like methyl (-CH₃), hydrogen (-H), or chlorine (-Cl). While direct pKa data for the target thiol's -SH group is not available in the open literature, the class-level inference is strong: the triflyl group significantly enhances the acidity of adjacent protons. For comparison, N-triflyl derivatives (triflamides) exhibit a pKa of ~6.33, which is markedly lower than that of non-triflyl analogs [1]. This powerful inductive effect translates to a significantly more acidic thiol proton in the target compound compared to unsubstituted benzenethiol (pKa ~6.6) [2] or 4-methylbenzenethiol (pKa ~6.8) [2], impacting its nucleophilicity and metal coordination behavior.
| Evidence Dimension | Acidity of X-H bond (pKa) for compounds with triflyl vs. non-triflyl substituents |
|---|---|
| Target Compound Data | N/A (no direct pKa data for target -SH group) |
| Comparator Or Baseline | N-triflyl derivatives (triflamides, pKa ~6.33) [1] vs. benzenethiol (pKa ~6.6) [2] vs. 4-methylbenzenethiol (pKa ~6.8) [2] |
| Quantified Difference | The target compound's thiol is predicted to be more acidic than benzenethiol based on the triflyl group's known acidifying effect. |
| Conditions | Class-level comparison based on substituent electronic effects. |
Why This Matters
A more acidic thiol proton implies altered nucleophilicity and a different optimal pH for thiolate formation, directly affecting reaction design in organic synthesis and metal coordination chemistry.
- [1] Grokipedia. (n.d.). Triflyl group. Retrieved April 22, 2026. View Source
- [2] Zheng, Y., et al. (2019). Theoretical modeling of pKa's of thiol compounds in aqueous solution. New Journal of Chemistry, 43(13), 5239-5254. View Source
